molecular formula C16H13NO B172924 2-(4-Methoxyphenyl)quinoline CAS No. 16032-40-9

2-(4-Methoxyphenyl)quinoline

Cat. No.: B172924
CAS No.: 16032-40-9
M. Wt: 235.28 g/mol
InChI Key: NXYDIDCWFYLWKZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It consists of a quinoline core with a methoxyphenyl group attached at the second position. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and 4-methoxybenzaldehyde as starting materials. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. Another method involves the Pfitzinger reaction, where isatin and 4-methoxybenzaldehyde are used as precursors in the presence of a base like sodium hydroxide.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These can include microwave-assisted synthesis, which offers shorter reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts, such as ionic liquids or clay-supported catalysts, are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, typically at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products:

Scientific Research Applications

2-(4-Methoxyphenyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)quinoline varies depending on its application. In medicinal chemistry, it often interacts with biological targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the context of its anticancer activity, the compound can intercalate into DNA, disrupting DNA replication and transcription processes, leading to cell death .

Comparison with Similar Compounds

    Quinoline: A parent compound with a simpler structure, lacking the methoxyphenyl group.

    2-Phenylquinoline: Similar to 2-(4-Methoxyphenyl)quinoline but without the methoxy group.

    4-Methoxyquinoline: A compound with the methoxy group directly attached to the quinoline ring.

Uniqueness: this compound is unique due to the presence of both the methoxy group and the phenyl group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and biological activity compared to its simpler analogs .

Properties

IUPAC Name

2-(4-methoxyphenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYDIDCWFYLWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818214
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

2-Chloroquinoline (5.0 g, 31 mmol) and 4-methoxyphenylboronic acid (5.5 g, 36 mmol) were dissolved in a solvent mixture containing 40 mL ethylene glycol dimethyl ether and 60 mL water containing 12.0 g K2CO3. To the stirred solution was added 1.6 g tetrakis(triphenylphosphine)palladium(O) and the mixture refluxed under N2 overnight. The cooled reaction mixture was then removed of water, extracted with methylene chloride three times. The combined organic phase was washed with portions of brine and then dried with anhydrous sodium sulfate, filtered, and evaporated of solvent to give 2-(p-methoxyphenyl)quinoline (5.0 g) after column chromatography (20% ethyl acetate in hexane).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the halide ligand on an iridium catalyst affect the asymmetric hydrogenation of 2-(4-Methoxyphenyl)quinoline?

A1: Research indicates an unexpected halide effect in the asymmetric hydrogenation of 2-aryl-substituted quinolines, including this compound, using cationic dinuclear iridium complexes with difluorphos ligands. Surprisingly, iridium complexes containing chloro and bromo ligands demonstrate superior catalytic activity compared to the iodo-iridium complex. This finding challenges the common assumption that iodide sources enhance catalytic activity in such reactions [].

Q2: Can this compound be used as a precursor in the synthesis of more complex molecules?

A2: Yes, this compound serves as a key starting material in the formal asymmetric synthesis of 6-hydroxy-2-(4-hydroxyphenyl)-1-{4[2-(pyrrolidin-1-yl)ethoxy]-benzyl}-1,2,3,4-tetrahydroquinoline. This compound, also known as SERM 1, acts as a selective estrogen receptor modulator. The synthesis involves an asymmetric hydrogenation of this compound hydrochloride salt as a crucial step, highlighting the compound's utility in building complex molecules with potential pharmaceutical applications [].

Q3: Does the presence of the 4-methoxyphenyl substituent in this compound influence its reactivity?

A3: Yes, the presence of the 4-methoxyphenyl substituent at the 2-position of the quinoline ring significantly impacts the reactivity of this compound. In the Reissert-Henze reaction, this compound 1-oxide leads to the formation of various benzoyloxyquinoline derivatives, including 6-benzoyloxy and 8-benzoyloxyquinolines, alongside the expected 4-cyanoquinoline and a 1,4-dihydroquinoline derivative. This regioselectivity suggests that the 4-methoxyphenyl group influences the electronic properties and reactivity of the quinoline core, directing the electrophilic attack towards specific positions [].

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